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molecular formula C10H11BrO2 B1603192 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol CAS No. 1261999-53-4

7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Cat. No. B1603192
M. Wt: 243.1 g/mol
InChI Key: QGEPJFQBBYSBQE-UHFFFAOYSA-N
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Patent
US05194442

Procedure details

104.9 g (0.64 mole) of 2,3-dihydro-1-benzoxepin-5(4H)-one are dissolved at room temperature in 780 ml of glacial acetic acid and then, while stirring vigorously at 10° C., 113.9 g (0.64 mole) of N-bromosuccinimide are introduced in portions so that the temperature does not exceed 18°-20° C. (about 30 min). The reaction is complete after about 4 hours (TLC check) and the mixture is poured into 3 l of vigorously stirred ice-water and then stirred for 30 minutes. The solid produced which is initially oily crystallizes completely after some time. The solid is filtered off with suction and washed with about 5 l of water. It is dried over calcium chloride in vacuo and crystallized in cyclohexane.
Quantity
104.9 g
Type
reactant
Reaction Step One
Quantity
780 mL
Type
solvent
Reaction Step One
Quantity
113.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[C:5](=[O:12])[CH2:4][CH2:3][CH2:2]1.[Br:13]N1C(=O)CCC1=O>C(O)(=O)C>[Br:13][C:10]1[CH:9]=[CH:8][C:7]2[O:1][CH2:2][CH2:3][CH2:4][CH:5]([OH:12])[C:6]=2[CH:11]=1

Inputs

Step One
Name
Quantity
104.9 g
Type
reactant
Smiles
O1CCCC(C2=C1C=CC=C2)=O
Name
Quantity
780 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
113.9 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
while stirring vigorously at 10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 18°-20° C.
CUSTOM
Type
CUSTOM
Details
(about 30 min)
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solid produced which
CUSTOM
Type
CUSTOM
Details
is initially oily crystallizes completely after some time
FILTRATION
Type
FILTRATION
Details
The solid is filtered off with suction
WASH
Type
WASH
Details
washed with about 5 l of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It is dried over calcium chloride in vacuo
CUSTOM
Type
CUSTOM
Details
crystallized in cyclohexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
BrC=1C=CC2=C(C(CCCO2)O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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